

Comparative bioavailability studies of different verapamil formulations

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Compound of Interest

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A Comparative Guide to the Bioavailability of Verapamil Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of different oral formulations of verapamil, a widely used calcium channel blocker for the management of cardiovascular conditions such as hypertension, angina, and arrhythmias. The following sections present a synthesis of pharmacokinetic data from various studies, detail the experimental protocols typically employed in these assessments, and visualize key pathways and workflows.

Data Presentation: Pharmacokinetic Parameters

The bioavailability of a drug is a critical factor influencing its therapeutic efficacy. For verapamil, which has a low oral bioavailability of 20-35% due to extensive first-pass metabolism, the formulation plays a crucial role in determining the rate and extent of drug absorption.[1] The following tables summarize key pharmacokinetic parameters from comparative studies of immediate-release (IR), sustained-release (SR), and other modified-release formulations.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Verapamil Formulations



| Formula tion | Dose | Cmax (ng/mL) | tmax (hr) | AUC (ng·hr/m L) | Relative Bioavail ability (AUC SR/AUC IR) | Study Populati on | Referen ce |
|-----------------------------------|-----------------|------------------------------------|----------------------------------------------|----------------------------------------------------|----------------------------------------------------------|----------------------------------------|---------------|
| Immediat e- Release (IR) | 80 mg t.i.d. | ~1.5 times higher than SR | 1-2 | Similar to SR at same total daily dose | - | Healthy Volunteer s | [1] |
| Sustaine d- Release (SR) | 240 mg o.d. | ~65% of IR | 7.71 (with food), 5.21 (fasting) | Similar to IR at same total daily dose | 90% ± 30% | Healthy Volunteer s & Cardiac Patients | [1][2] |
| Immediat e- Release (IR) | 80 mg | 122.64 ± (SD not reported) | 0.54 | 460.6 | - | 22 Healthy Volunteer s | [3] |
| Generic Test (IR) | 80 mg | 107.7 ± (SD not reported) | (not reported) | 442.2 | 96% | 22 Healthy Volunteer s | [3] |

Table 2: Comparison of Different Modified-Release Verapamil Formulations



| Formula tion | Dose | Cmax (ng/mL) | tmax (hr) | AUC (ng·hr/m L) | Compar ison | Study Populati on | Referen ce |
|----------------------------------------------|-------|-------------------|-------------------|-----------------------|-------------------------------------------------------|-----------------------------------------|---------------|
| Film- coated tablet (Referen ce) | 80 mg | (not reported) | (not reported) | (not reported) | - | 16 Healthy Male Volunteer s | [4] |
| Dragées (Test) | 80 mg | (not reported) | (not reported) | (not reported) | 127% relative bioavaila bility compare d to reference | 16 Healthy Male Volunteer s | [4] |
| Conventi onal Tablet | 40 mg | (not reported) | (not reported) | 224.22 | - | 12 Healthy Volunteer s | [5] |
| Floating Pellets in Capsule | 40 mg | 28.27 | 3.75 | 364.65 | Higher AUC compare d to conventio nal tablet | 12 Healthy Volunteer s | [5] |

Experimental Protocols

The data presented above are typically generated from bioequivalence studies conducted under stringent regulatory guidelines. A common study design is a randomized, two-period, crossover study in healthy volunteers.

Study Design and Subject Enrollment



- Design: A randomized, single-dose, two-treatment, two-period crossover design is frequently employed.[3][4] This design allows each subject to serve as their own control, minimizing inter-subject variability. A washout period of at least one week is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[3]
- Subjects: Studies are typically conducted in healthy adult male and/or non-pregnant, non-lactating female volunteers.[6] Subjects undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no conditions that could affect drug absorption or metabolism.[7]

Drug Administration and Blood Sampling

- Administration: A single oral dose of the test and reference verapamil formulations is administered to the subjects after an overnight fast.[3] Standardized meals are provided at specified times post-dosing.
- Blood Sampling: Venous blood samples are collected at predetermined time points before
 and after drug administration. A typical sampling schedule includes a pre-dose sample (0
 hours) and multiple samples up to 48 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6,
 8, 12, 24, 36, and 48 hours).[3][8] Plasma is separated from the blood samples and stored
 frozen until analysis.

Analytical Methodology

- Sample Analysis: Plasma concentrations of verapamil and its active metabolite, norverapamil, are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence or mass spectrometric detection.[9][10][11]
- Extraction: The drug and its metabolite are extracted from the plasma using liquid-liquid or solid-phase extraction techniques.[9][10] An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the analytical method.[10]
- Chromatographic Conditions: A reverse-phase column is typically used for the separation of verapamil and norverapamil. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and a buffer solution.[10]

Pharmacokinetic and Statistical Analysis



- Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the test and reference formulations:
 - AUC (Area Under the Curve): Represents the total extent of drug absorption.
 - Cmax (Maximum Plasma Concentration): Represents the maximum drug concentration reached in the plasma.
 - tmax (Time to Maximum Plasma Concentration): Represents the time taken to reach Cmax.
- Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed AUC and Cmax values.[4] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax are calculated to determine bioequivalence.[4] For two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the means of the primary pharmacokinetic parameters must fall within the range of 80% to 125%.

Mandatory Visualization Verapamil Signaling Pathway

Verapamil is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.



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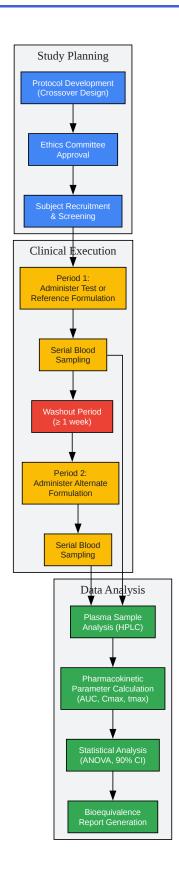
Verapamil's mechanism of action on muscle contraction.



Experimental Workflow for a Bioavailability Study

The following diagram illustrates the typical workflow of a comparative bioavailability study for different verapamil formulations.





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Typical workflow for a verapamil bioavailability study.



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